Cas no 1805511-83-4 (2,3-Bis(trifluoromethyl)-5-bromobenzonitrile)

2,3-Bis(trifluoromethyl)-5-bromobenzonitrile Chemical and Physical Properties
Names and Identifiers
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- 2,3-Bis(trifluoromethyl)-5-bromobenzonitrile
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- Inchi: 1S/C9H2BrF6N/c10-5-1-4(3-17)7(9(14,15)16)6(2-5)8(11,12)13/h1-2H
- InChI Key: GWYWZCSLIAPUPV-UHFFFAOYSA-N
- SMILES: BrC1C=C(C#N)C(C(F)(F)F)=C(C(F)(F)F)C=1
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 17
- Rotatable Bond Count: 0
- Complexity: 327
- Topological Polar Surface Area: 23.8
- XLogP3: 4.1
2,3-Bis(trifluoromethyl)-5-bromobenzonitrile Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A013022043-1g |
2,3-Bis(trifluoromethyl)-5-bromobenzonitrile |
1805511-83-4 | 97% | 1g |
1,579.40 USD | 2021-06-24 |
2,3-Bis(trifluoromethyl)-5-bromobenzonitrile Related Literature
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Xiaoming Zhang,Shansheng Yu,Weitao Zheng,Ping Liu Phys. Chem. Chem. Phys., 2014,16, 16615-16622
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Xiaohui Tian,Jochen Autschbach,Yizhong Yuan,Jinyu Sun,Xin Liu,Chuan Chen,Huijun Cao J. Mater. Chem. C, 2013,1, 5779-5790
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Yuecheng Zhang,Wenge Huo,Hong-Yu Zhang,Jiquan Zhao RSC Adv., 2017,7, 47261-47270
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Zain-ul-Abdin,Li Wang,Haojie Yu,Muhammad Saleem,Nasir M. Abbasi,Rizwan Ullah Khan,Raja Summe Ullah,Muhammad Haroon RSC Adv., 2016,6, 97469-97481
Additional information on 2,3-Bis(trifluoromethyl)-5-bromobenzonitrile
Recent Advances in the Application of 2,3-Bis(trifluoromethyl)-5-bromobenzonitrile (CAS: 1805511-83-4) in Chemical Biology and Pharmaceutical Research
The compound 2,3-Bis(trifluoromethyl)-5-bromobenzonitrile (CAS: 1805511-83-4) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and versatile applications. This trifluoromethylated aromatic nitrile serves as a critical intermediate in the synthesis of bioactive molecules, particularly in the development of novel kinase inhibitors and other therapeutic agents. Recent studies have highlighted its role in facilitating selective functionalization reactions, enabling the construction of complex molecular architectures with potential pharmacological relevance.
One of the most notable applications of 2,3-Bis(trifluoromethyl)-5-bromobenzonitrile is its incorporation into the design of small-molecule inhibitors targeting protein kinases. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its utility in the synthesis of potent and selective inhibitors for the epidermal growth factor receptor (EGFR) family, which are implicated in various cancers. The trifluoromethyl groups enhance the lipophilicity and metabolic stability of the resulting compounds, while the bromine atom provides a handle for further derivatization via cross-coupling reactions.
In addition to its role in drug discovery, this compound has been employed in materials science, particularly in the development of organic electronic materials. Researchers have leveraged its electron-withdrawing properties to design novel organic semiconductors with improved charge transport characteristics. A recent study in Advanced Materials showcased its use in the synthesis of n-type organic semiconductors, which exhibited exceptional stability and performance in thin-film transistor applications.
From a synthetic chemistry perspective, 2,3-Bis(trifluoromethyl)-5-bromobenzonitrile has been instrumental in advancing methodologies for C-H functionalization. A 2024 publication in Angewandte Chemie detailed a palladium-catalyzed direct arylation protocol using this compound as a substrate, achieving high regioselectivity and yield. This methodology opens new avenues for the efficient construction of polyfluorinated biaryl systems, which are prevalent in agrochemicals and pharmaceuticals.
Ongoing research continues to explore the full potential of this versatile building block. Current investigations focus on its application in PROTAC (Proteolysis Targeting Chimera) technology, where its structural features may contribute to the development of bifunctional molecules capable of inducing targeted protein degradation. Preliminary results suggest that derivatives of 2,3-Bis(trifluoromethyl)-5-bromobenzonitrile could serve as effective linkers in these innovative therapeutic modalities.
In conclusion, 2,3-Bis(trifluoromethyl)-5-bromobenzonitrile (CAS: 1805511-83-4) represents a valuable tool in modern chemical biology and drug discovery. Its unique combination of reactivity and stability, coupled with recent methodological advances in its application, positions it as a key player in the development of next-generation therapeutic agents and functional materials. Future research directions will likely focus on expanding its utility in targeted drug delivery systems and exploring its potential in emerging areas such as covalent inhibitor design and bioorthogonal chemistry.
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